molecular formula C7H9ClN4 B1410647 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1956332-72-1

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B1410647
CAS No.: 1956332-72-1
M. Wt: 184.62 g/mol
InChI Key: HLNONYRRLWTKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride (CAS: 1956332-72-1) is a pyrazolopyridine derivative featuring a methanamine substituent at the 5-position of the fused heterocyclic core. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical and biochemical research. The compound is synthesized via regioselective substitution reactions, with a purity of 95% as reported by commercial suppliers .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-2-5-1-6-4-10-11-7(6)9-3-5;/h1,3-4H,2,8H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNONYRRLWTKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure via 2-Chloro-3-pyridinecarboxaldehyde

One established method uses 2-chloro-3-pyridinecarboxaldehyde as the starting material. Under the influence of hydrochloric acid and in the presence of dimethylformamide as solvent, a ring-closure reaction occurs to form the 1H-pyrazolo[3,4-b]pyridine core. The reaction is conducted at moderate temperature (~60°C) for several hours (e.g., 6 hours), often with triethylamine as a base to facilitate the process. This method yields up to 85% in ideal conditions, though practical yields around 43% have been reported depending on scale and purification.

Parameter Details
Starting material 2-chloro-3-pyridinecarboxaldehyde
Solvent Dimethylformamide (DMF)
Catalyst/Base Hydrochloric acid, triethylamine
Temperature 60°C
Reaction time 6 hours
Yield Up to 85% (reported 43% in practice)
Advantages Mild conditions, inexpensive starting materials, scalable

This method is valued for its gentle reaction conditions, simple post-reaction workup, and suitability for industrial scale-up due to the availability of starting materials and relatively high yield.

Introduction of Methanamine Group at the 5-Position

After the pyrazolo[3,4-b]pyridine core is formed, the next key step is functionalizing the 5-position with a methanamine substituent to form the target compound, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

Halogenation and Subsequent Amination

A common synthetic route involves halogenation (e.g., bromination or iodination) at the 5-position of the pyrazolo[3,4-b]pyridine ring. For example, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodination using N-iodosuccinimide creates an activated intermediate. This intermediate then undergoes nucleophilic substitution or palladium-catalyzed amination to introduce the methanamine group.

Industrial processes may employ continuous flow reactors to improve reaction control, yield, and scalability during these steps.

Step Reagents/Conditions Outcome
Halogenation N-iodosuccinimide (NIS) Iodinated intermediate
Amination Methanamine source (e.g., NH2CH3) Introduction of methanamine group

This approach allows precise functionalization and is adaptable to large-scale production with improved safety and efficiency.

Alternative Synthetic Routes

Cyclization of 5-Aminopyrazoles with α,β-Unsaturated 2-Acyl Imidazoles

Another documented method involves cyclization reactions between 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This pathway enables the formation of the pyrazolo[3,4-b]pyridine core with the methanamine substituent introduced during or after cyclization.

Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is essential to maximize yield and enantioselectivity. Industrial applications benefit from continuous flow and automated synthesis platforms to enhance throughput and product consistency.

Reaction Type Key Reagents Notes
Cyclization 5-Aminopyrazole + α,β-unsaturated 2-acyl imidazole Friedel–Crafts-type conditions
Functionalization Post-cyclization amination High enantioselectivity possible

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield/Notes
Ring-closure of 2-chloro-3-pyridinecarboxaldehyde 2-chloro-3-pyridinecarboxaldehyde, DMF, HCl, triethylamine Ring closure to form pyrazolo[3,4-b]pyridine 60°C, 6 hours Up to 85% yield, mild conditions
Halogenation and Amination 5-bromo-1H-pyrazolo[3,4-b]pyridine, NIS, methanamine Halogenation then nucleophilic substitution Variable, continuous flow possible Efficient, scalable
Cyclization with 5-Aminopyrazoles 5-aminopyrazole, α,β-unsaturated 2-acyl imidazole Friedel–Crafts alkylation/cyclization Optimized temperature, catalyst High enantioselectivity, industrially viable

Research Findings and Industrial Relevance

  • The ring-closure method using 2-chloro-3-pyridinecarboxaldehyde is noted for its simplicity and cost-effectiveness, making it attractive for large-scale synthesis.
  • Functionalization via halogenation and amination provides a versatile route to introduce the methanamine group with high regioselectivity and yield.
  • Advanced cyclization techniques offer the potential for enantioselective synthesis, important for pharmaceutical applications where chirality impacts biological activity.
  • Continuous flow reactors and automated platforms are increasingly integrated into industrial processes to enhance reproducibility, safety, and throughput in the synthesis of this compound.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

Key Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible under specific conditions.

These reactions allow the synthesis of derivatives with modified functional groups, expanding its applicability in research.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride has been investigated for various applications:

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in treating diseases such as cancer and neurological disorders. Its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation, makes it a candidate for anticancer therapies .

Research indicates that this compound possesses antimicrobial and anticancer properties. Studies have demonstrated significant biological activities against various cancer cell lines, indicating its potential as an anticancer drug .

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to be utilized in the development of new materials and catalysts in chemical reactions.

Case Studies

Several studies have documented the efficacy of this compound:

  • TRK Inhibition Study : A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their inhibitory activities against TRKA. The results indicated that certain derivatives exhibited nanomolar inhibitory activities against TRKA, suggesting their potential use in cancer therapy .
  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism of action involves disruption of bacterial cell walls and interference with metabolic processes.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The molecular targets include the TRKA, TRKB, and TRKC receptors, and the pathways involved are the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Pyrazolopyridine Family

Key structural analogs differ in substituent type, position, or ring fusion (Table 1).

Table 1: Structural Comparison of Pyrazolopyridine Derivatives

Compound Name Substituent Position Functional Group Purity CAS Number Reference
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine HCl 5-position Methanamine (HCl salt) 95% 1956332-72-1
2H-Pyrazolo[4,3-b]pyridin-3-amine 3-position Amine 96% 1428578-12-4
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone 5-position Ketone 95% 1256794-87-2
1H-Pyrazolo[3,4-c]pyridin-5-amine diHCl 5-position Amine (dihydrochloride) - -

Key Observations :

  • Substituent Position: The 5-position is a common modification site for pyrazolopyridines.
  • Ring Fusion : 1H-Pyrazolo[3,4-c]pyridin-5-amine dihydrochloride () differs in ring fusion (3,4-c vs. 3,4-b), which affects molecular geometry and electronic distribution .
Solubility and Stability
  • The hydrochloride salt of the target compound improves aqueous solubility compared to free amines (e.g., 2H-Pyrazolo[4,3-b]pyridin-3-amine) .
  • Dihydrochloride salts (e.g., 1H-Pyrazolo[3,4-c]pyridin-5-amine dihydrochloride) may exhibit higher solubility than monohydrochloride forms .

Critical Analysis of Structural Similarity Scores

provides similarity scores for pyrazolopyridine amines:

  • High Similarity (0.88) : 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine shares the 5-amine position but introduces a methyl group, minimally disrupting the core structure .
  • Low Similarity (0.75) : 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine diverges in substituent position and electronegativity, reducing overlap in pharmacophoric features .

Biological Activity

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound known for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and structure-activity relationships (SARs), supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a pyrazolo[3,4-b]pyridine core with a methanamine group at the 5-position. Its molecular formula is C₉H₁₃ClN₄, with a molecular weight of approximately 184.63 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on tropomyosin receptor kinases (TRKs) and other kinases involved in cell proliferation and differentiation. For instance, it has been reported to inhibit ZAK kinase activity with an IC₅₀ of 3.3 nM, demonstrating selective potency against nonmutated kinases .
  • TBK1 Inhibition : Recent studies have identified derivatives of this compound as potent TBK1 inhibitors, with one derivative exhibiting an IC₅₀ value of 0.2 nM. This inhibition effectively reduces downstream signaling pathways associated with immune response and cancer progression .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has demonstrated antiproliferative effects across various cancer cell lines such as A172, U87MG, A375, A2058, and Panc0504 .
  • Neuroprotective Effects : Related compounds in the pyrazolo[3,4-b]pyridine family have shown enhanced neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridineLacks methanamine groupModerate anticancer activity
7-Amino-pyrazolo[3,4-b]pyridineAmino group at position 7Enhanced neuroprotective effects
Imidazo[1,5-b]pyridazineDifferent bicyclic structurePotential PDE inhibitor

The presence of the methanamine group at the 5-position distinguishes this compound from its analogs and contributes to its unique pharmacological profile .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • ZAK Kinase Inhibition : A study demonstrated that the compound significantly inhibits ZAK kinase activity in vitro and in vivo, suggesting its utility in treating cardiac hypertrophy .
  • TBK1 Inhibition : Research on derivatives has shown effective inhibition of TBK1 signaling pathways in stimulated THP-1 and RAW264.7 cells, indicating potential applications in immune modulation and cancer therapy .

Q & A

Basic: What synthetic routes are commonly used to prepare 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride, and how do substituents influence reaction pathways?

Answer:
The synthesis typically involves halogenated pyridine intermediates (e.g., 2-chloro-6-cyano benzimidazole derivatives) as starting materials. Substituents on the pyridine core (e.g., methyl, aryl, or cyclohexenyl groups) significantly impact reactivity and regioselectivity. For instance, methyl substituents may enhance steric hindrance, requiring higher temperatures for cyclization, while electron-withdrawing groups (e.g., ketones) can stabilize intermediates, improving yields . Key steps include nucleophilic substitution, cyclization, and final hydrochloride salt formation via treatment with HCl .

Advanced: How can reaction conditions be optimized for introducing specific substituents on the pyrazolo-pyridine core?

Answer:
Optimization involves adjusting reaction time, temperature, and catalyst systems. For example:

  • Temperature : Reflux in xylene (140–150°C) for 25–30 hours ensures complete cyclization of halogenated intermediates .
  • Acid treatment : Adding 1.0 M HCl at 50°C facilitates hydrochloride salt formation while minimizing side reactions. Cooling to 0°C before filtration improves crystal purity .
  • Catalysts : Green chemistry approaches, such as ceric ammonium nitrate-stabilized maghemite nanoparticles (CAN-γ-Fe2O3), enhance reaction efficiency under ultrasound or microwave irradiation .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Answer:

  • 1H NMR : Used to confirm regiochemistry and purity. For example, distinct proton signals for the pyrazolo-pyridine core (δ 8.50–9.39 ppm) and methyl/amine groups (δ 1.73–2.59 ppm) are diagnostic .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., 469.34 g/mol for related derivatives) and fragmentation patterns .
  • HPLC : Validates purity (>98%) and monitors reaction progress .

Advanced: How can researchers address low yields during hydrochloride salt formation?

Answer:
Low yields (e.g., 52.7%) may result from incomplete protonation or poor crystallization. Mitigation strategies include:

  • Controlled acid addition : Gradual HCl introduction at 0°C prevents local over-acidification, which can degrade the product .
  • Solvent selection : Using polar aprotic solvents (e.g., DMSO) improves solubility, while methanol/water mixtures enhance crystal nucleation .
  • Temperature cycling : Heating to 50°C to dissolve impurities, followed by slow cooling, increases crystal purity .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Recrystallization : Methanol or ethanol/water mixtures are preferred for removing unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers or byproducts .
  • Filtration under suction : Efficiently isolates hydrochloride salts after crystallization .

Advanced: How can contradictions in reported biological activities of pyrazolo-pyridine derivatives be resolved?

Answer:
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Systematic approaches include:

  • SAR studies : Comparing activities of derivatives with defined substituents (e.g., methyl vs. aryl groups) to identify critical pharmacophores .
  • Standardized assays : Replicating experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Advanced: What green chemistry approaches are applicable to pyrazolo-pyridine synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to <1 hour) and energy consumption .
  • Deep eutectic solvents (DES) : Replace volatile organic solvents, enhancing sustainability .
  • Nanocatalysts : CAN-γ-Fe2O3 nanoparticles enable recyclable, high-yield reactions under mild conditions .

Safety: What protocols are recommended for handling hazardous byproducts during synthesis?

Answer:

  • Waste segregation : Halogenated byproducts (e.g., chlorinated intermediates) must be stored separately and treated by licensed waste management services .
  • Ventilation : Use fume hoods during HCl gas evolution to prevent inhalation risks .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory during acid handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.